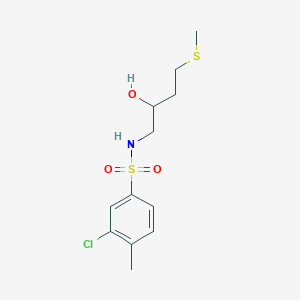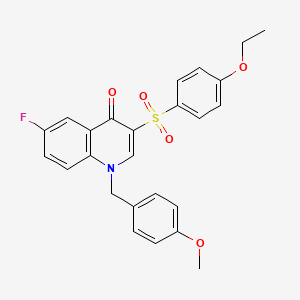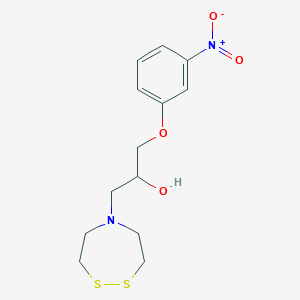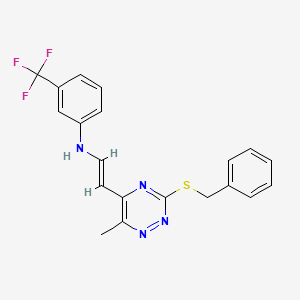
3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide, also known as CHMB, is a sulfonamide compound that has been synthesized for various scientific research purposes. The compound has shown promising results in the field of medicinal chemistry, specifically in the development of drugs for the treatment of cancer, inflammation, and microbial infections.
科学的研究の応用
3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide has been extensively studied for its potential as a therapeutic agent in various diseases. In cancer research, 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide has also been investigated for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide has shown promising results in the treatment of microbial infections, specifically those caused by gram-positive bacteria.
作用機序
The mechanism of action of 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide involves the inhibition of various enzymes and signaling pathways that are involved in cell growth, inflammation, and microbial infection. 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression and cell differentiation. 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. Additionally, 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide has been shown to inhibit the activity of bacterial enoyl-acyl carrier protein reductase (FabI), which is essential for the biosynthesis of bacterial cell membranes.
Biochemical and Physiological Effects:
3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects on cells and tissues. In cancer cells, 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide induces apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in the programmed cell death pathway. 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide also inhibits the expression of vascular endothelial growth factor (VEGF), a protein that promotes angiogenesis. Inflammatory cells treated with 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide show decreased expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide also inhibits the growth of gram-positive bacteria by disrupting the biosynthesis of bacterial cell membranes.
実験室実験の利点と制限
3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide has some limitations for use in lab experiments. It is a relatively new compound, and its biological activity and toxicity are not fully understood. Additionally, 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide has low solubility in water, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for the research and development of 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide. One potential direction is the synthesis of 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide derivatives with enhanced biological activity and selectivity. Another direction is the investigation of the toxicity and pharmacokinetics of 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide in vivo. Additionally, the potential of 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide as a therapeutic agent for other diseases such as neurodegenerative disorders and viral infections should be explored. Finally, the use of 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide in combination with other drugs or therapies should be investigated to enhance its therapeutic efficacy.
合成法
The synthesis of 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide involves the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with 2-amino-4-methylthiobutanol in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide in high yield and purity. This synthesis method has been optimized and modified to produce 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide derivatives with enhanced biological activity and selectivity.
特性
IUPAC Name |
3-chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO3S2/c1-9-3-4-11(7-12(9)13)19(16,17)14-8-10(15)5-6-18-2/h3-4,7,10,14-15H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERLZUWCTBFINO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC(CCSC)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-methylbenzene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide](/img/structure/B2553853.png)

![2-((3-(4-ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2553856.png)



![3-[3-(piperidin-1-yl)propyl]-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2553862.png)
![N-Benzo[1,3]dioxol-5-ylmethyl-2-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B2553865.png)
![2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2553866.png)


![2-[1-(Dimethylamino)-3-(4-hydroxyanilino)-2-propenylidene]malononitrile](/img/structure/B2553871.png)
![2,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrimidin-5(3H)-one](/img/structure/B2553872.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2553873.png)